molecular formula C8H7BrF2 B6157418 2-(bromomethyl)-1,3-difluoro-5-methylbenzene CAS No. 1337606-87-7

2-(bromomethyl)-1,3-difluoro-5-methylbenzene

Cat. No.: B6157418
CAS No.: 1337606-87-7
M. Wt: 221
InChI Key:
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Description

2-(Bromomethyl)-1,3-difluoro-5-methylbenzene is an organic compound with the molecular formula C8H7BrF2 It is a derivative of benzene, featuring bromomethyl, difluoro, and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-1,3-difluoro-5-methylbenzene typically involves the bromination of 1,3-difluoro-5-methylbenzene. The process can be carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the methyl group .

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: 2-(Hydroxymethyl)-1,3-difluoro-5-methylbenzene.

    Oxidation: 2-(Carboxymethyl)-1,3-difluoro-5-methylbenzene.

    Reduction: 2-Methyl-1,3-difluoro-5-methylbenzene.

Scientific Research Applications

2-(Bromomethyl)-1,3-difluoro-5-methylbenzene is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1,3-difluoro-5-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The difluoro substituents influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-1,3-difluoro-5-methylbenzene
  • 2-(Iodomethyl)-1,3-difluoro-5-methylbenzene
  • 2-(Bromomethyl)-1,3-difluoro-4-methylbenzene

Uniqueness: 2-(Bromomethyl)-1,3-difluoro-5-methylbenzene is unique due to the presence of both bromomethyl and difluoro substituents, which impart distinct reactivity and properties compared to its analogs. The difluoro groups enhance the compound’s stability and influence its electronic characteristics, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

1337606-87-7

Molecular Formula

C8H7BrF2

Molecular Weight

221

Purity

95

Origin of Product

United States

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